molecular formula C9H10INO B1356590 2-(Cyclopropylmethoxy)-3-iodopyridine CAS No. 766557-62-4

2-(Cyclopropylmethoxy)-3-iodopyridine

Cat. No.: B1356590
CAS No.: 766557-62-4
M. Wt: 275.09 g/mol
InChI Key: ILSBVXOYWKUWLJ-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-3-iodopyridine is an organic compound that belongs to the class of iodopyridines It features a pyridine ring substituted with an iodine atom at the 3-position and a cyclopropylmethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-3-iodopyridine typically involves the following steps:

    Starting Material: The synthesis begins with a pyridine derivative.

    Introduction of the Cyclopropylmethoxy Group: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group on the pyridine ring is replaced by a cyclopropylmethoxy group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-3-iodopyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the pyridine ring with another aromatic ring.

Scientific Research Applications

2-(Cyclopropylmethoxy)-3-iodopyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the biological activity of pyridine derivatives and their interactions with biological targets.

    Material Science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-3-iodopyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropylmethoxy group and the iodine atom can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylmethoxy)-4-iodopyridine: Similar structure but with the iodine atom at the 4-position.

    2-(Cyclopropylmethoxy)-3-chloropyridine: Similar structure but with a chlorine atom instead of iodine.

    2-(Cyclopropylmethoxy)-3-bromopyridine: Similar structure but with a bromine atom instead of iodine.

Uniqueness

2-(Cyclopropylmethoxy)-3-iodopyridine is unique due to the presence of both the cyclopropylmethoxy group and the iodine atom, which can impart distinct chemical and biological properties. The iodine atom can participate in specific interactions such as halogen bonding, which can influence the compound’s reactivity and binding properties.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO/c10-8-2-1-5-11-9(8)12-6-7-3-4-7/h1-2,5,7H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSBVXOYWKUWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590331
Record name 2-(Cyclopropylmethoxy)-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766557-62-4
Record name 2-(Cyclopropylmethoxy)-3-iodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766557-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclopropylmethoxy)-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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